N-Succinimidyl myristate

Beschreibung

The exact mass of the compound 2,5-Dioxopyrrolidin-1-YL tetradecanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

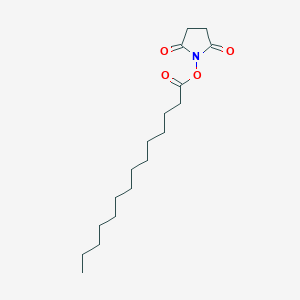

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) tetradecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(22)23-19-16(20)14-15-17(19)21/h2-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEDHZOVUDEBGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401053 |

Source

|

| Record name | 1-(Tetradecanoyloxy)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69888-86-4 |

Source

|

| Record name | Tetradecanoic acid, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69888-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Tetradecanoyloxy)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Succinimidyl Myristate: A Technical Guide to its Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

N-Succinimidyl myristate is a crucial reagent in biochemistry and drug development, primarily utilized for the covalent attachment of a myristoyl group to proteins and other molecules. This process, known as myristoylation, plays a significant role in various cellular functions by altering the hydrophobicity of target molecules, thereby influencing their localization and interactions. This guide provides an in-depth overview of the chemical properties, reactivity, and common applications of this compound, complete with experimental protocols and pathway diagrams.

Core Chemical and Physical Properties

This compound, also known as Myristic Acid N-hydroxysuccinimide ester, is an amine-reactive compound that facilitates the formation of stable amide bonds. Its key physical and chemical properties are summarized below.

| Property | Value | References |

| CAS Number | 69888-86-4 | [1][2][3][4][5] |

| Molecular Formula | C₁₈H₃₁NO₄ | [1][2][3][5] |

| Molecular Weight | 325.44 g/mol | [1][2][3] |

| Melting Point | 80-81°C | [1][2] |

| Boiling Point | 420.2°C at 760 mmHg | [1][2] |

| Density | 1.05 g/cm³ | [1][2] |

| Appearance | White to Off-White Solid; Colourless Leaflets | [2][4] |

| Solubility | Slightly soluble in Chloroform and Methanol. | [1][2] |

| Stability | Moisture sensitive. | [1][3][4] |

| Storage Conditions | Hygroscopic, store at -20°C under an inert atmosphere. | [1][4][6] |

Reactivity and Mechanism of Action

This compound is an N-hydroxysuccinimide (NHS) ester. NHS esters are widely used for bioconjugation because they react efficiently and selectively with primary aliphatic amines, such as the N-terminal α-amino group of proteins or the ε-amino group of lysine (B10760008) residues, under mild aqueous conditions.[7][8]

The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[8][9] The reaction is most efficient at a pH range of 7.2 to 9.[8][10] While NHS esters can also react with other nucleophiles, the resulting bonds are often less stable.[8] Hydrolysis of the NHS ester is a competing reaction in aqueous solutions, and its rate increases with pH.[7][10]

Role in Protein Myristoylation

Protein N-myristoylation is a lipid modification where a myristoyl group is attached to the N-terminal glycine (B1666218) residue of a protein.[11][12] This process is catalyzed by the enzyme N-myristoyltransferase (NMT) and typically occurs co-translationally.[12][13][14] Myristoylation increases the hydrophobicity of the protein, facilitating its anchoring to cellular membranes and influencing its subcellular localization and participation in signal transduction pathways.[12][14][15] While this compound is a synthetic reagent for chemical myristoylation, it mimics this important biological modification, allowing researchers to study its effects on protein function.

In some cases, myristoylation can also occur on internal lysine residues. For instance, the tumor necrosis factor alpha (TNF) precursor is myristoylated on specific lysine residues within its propiece, which may help anchor the protein to membranes.[16]

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound involves the activation of myristic acid using a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of N-hydroxysuccinimide.[2]

Methodology:

-

Myristic acid and DCC are dissolved in an anhydrous solvent like tetrahydrofuran (B95107) (THF) and stirred.[2]

-

A solution of N-hydroxysuccinimide in the same solvent is added to the mixture.[2]

-

The reaction proceeds at room temperature for several hours.[2]

-

The insoluble dicyclohexylurea byproduct is removed by filtration.[2]

-

The solvent is evaporated under reduced pressure, and the resulting residue is recrystallized from a solvent such as ethanol (B145695) to yield the pure this compound product.[2]

Protocol for Protein Acylation

This general protocol outlines the steps for labeling a protein with this compound. The exact conditions may need optimization based on the specific protein and desired degree of labeling.

Materials:

-

Protein solution with primary amines (in a non-nucleophilic buffer like PBS, HEPES, or bicarbonate, pH 7.2-8.5).

-

This compound.

-

Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF).

-

Desalting column or dialysis equipment for purification.

Methodology:

-

Prepare Protein: Dissolve the protein in the chosen reaction buffer. The protein concentration should be sufficiently high to favor the reaction with the NHS ester over hydrolysis.

-

Prepare Reagent: Immediately before use, dissolve this compound in a small amount of anhydrous DMSO or DMF.[8][10]

-

Reaction: Add a 5-20 fold molar excess of the this compound solution to the protein solution while gently stirring. The final concentration of the organic solvent should typically be below 10% to avoid protein denaturation.[10]

-

Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[10] The optimal time may vary.

-

Purification: Remove excess, unreacted this compound and the NHS byproduct by size-exclusion chromatography (e.g., a desalting column) or dialysis.

-

Characterization: Confirm the modification using techniques such as mass spectrometry.

Applications in Research and Development

This compound is a versatile tool with several key applications:

-

Studying Protein Function: By chemically attaching a myristoyl group, researchers can investigate how this modification affects a protein's membrane association, stability, and interactions with other cellular components.[14][15]

-

Gene and Drug Delivery: The reagent is used to hydrophobically modify polymers like chitosan (B1678972) or dendrimers.[1] This modification can enhance the formation of nanomicelles or nanoparticles, which serve as carriers for gene delivery (transfection) or for targeted drug delivery, such as delivering tamoxifen (B1202) to breast cancer cells.[1]

-

Bioconjugation: It is used to link the myristoyl moiety to various biomolecules for applications in proteomics and drug development, creating specific probes or modifying therapeutic agents.[7]

Safety and Handling

-

Hazards: this compound is associated with hazard statements H315 (causes skin irritation) and H319 (causes serious eye irritation).[2][6]

-

Precautions: Wear appropriate personal protective equipment, including gloves and eye protection.[17]

-

Storage: The compound is sensitive to moisture and should be stored in a freezer at -20°C under an inert atmosphere to prevent degradation.[1][4][6]

References

- 1. Cas 69888-86-4,Succinimidyl Myristate | lookchem [lookchem.com]

- 2. Succinimidyl Myristate | 69888-86-4 [chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Page loading... [guidechem.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 69888-86-4 [sigmaaldrich.com]

- 7. grokipedia.com [grokipedia.com]

- 8. glenresearch.com [glenresearch.com]

- 9. nbinno.com [nbinno.com]

- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 11. Myristoylation - Wikipedia [en.wikipedia.org]

- 12. Myristoylation: An Important Protein Modification in the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 13. grokipedia.com [grokipedia.com]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]

- 16. Myristyl acylation of the tumor necrosis factor alpha precursor on specific lysine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Synthesis and Purification of N-Succinimidyl Myristate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of N-Succinimidyl myristate, a valuable reagent for the conjugation of the myristoyl moiety to proteins, peptides, and other amine-containing molecules. The myristoylation of proteins is a critical lipid modification that can influence protein localization, function, and protein-protein interactions. This document details the prevalent synthesis methodology, purification protocols, and key analytical data.

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound is the activation of myristic acid using N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC).[1]

Reaction Principle

The synthesis proceeds via a two-step mechanism occurring in a single pot. First, the DCC activates the carboxyl group of myristic acid to form a highly reactive O-acylisourea intermediate. Subsequently, this intermediate undergoes nucleophilic attack by the hydroxyl group of N-hydroxysuccinimide to yield the desired this compound and N,N'-dicyclohexylurea (DCU), a largely insoluble byproduct.

Experimental Protocol

The following protocol is a detailed method for the synthesis of this compound.

Materials:

-

Myristic acid

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Tetrahydrofuran (B95107) (THF)

-

Deionized Water

Procedure:

-

In a clean, dry round-bottom flask, dissolve myristic acid and N,N'-dicyclohexylcarbodiimide in anhydrous tetrahydrofuran. Stir the solution at room temperature for 10 minutes.[1]

-

In a separate flask, dissolve N-hydroxysuccinimide in anhydrous tetrahydrofuran.

-

Add the N-hydroxysuccinimide solution to the myristic acid and DCC mixture.

-

Allow the reaction mixture to stir at room temperature for approximately 22.5 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of chloroform/methanol (50:1, v/v) to confirm the complete conversion of the starting material.[1]

Alternative Synthesis Method

An alternative approach to synthesizing N-succinimidyl esters involves the use of a halophosphoric acid ester and a base. This method can be performed as a one-pot reaction and may offer advantages in terms of yield and purity for certain carboxylic acids.[2] Another alternative is the use of triphosgene (B27547) as an acid activator, which can facilitate the reaction at room temperature with good yields.

Purification of this compound

The purification of this compound is crucial to remove the primary byproduct, N,N'-dicyclohexylurea (DCU), as well as any unreacted starting materials.

Purification Protocol

Procedure:

-

Upon completion of the reaction, the precipitated N,N'-dicyclohexylurea is removed by filtration.[1]

-

The filtrate is then concentrated under reduced pressure to remove the tetrahydrofuran solvent.[1]

-

The resulting residue is recrystallized from ethanol containing a small amount of water to yield the purified this compound as a colorless solid.[1]

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and properties of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Myristic Acid | 3.00 g (13.1 mmol) | [1] |

| DCC | 3.24 g (15.7 mmol) | [1] |

| NHS | 1.81 g (15.7 mmol) | [1] |

| Solvent | ||

| Anhydrous THF | 40.3 mL (total) | [1] |

| Reaction Time | 22.5 hours | [1] |

| Yield | 3.08 g (72%) | [1] |

| Purity | >95.0% (HPLC) or 98% | [1][3] |

| Melting Point | 80-81°C | |

| Appearance | Colorless leaflets or white to off-white solid | [1][4] |

| Property | Value |

| Molecular Formula | C₁₈H₃₁NO₄ |

| Molecular Weight | 325.44 g/mol |

| Storage | Keep in a dark place, inert atmosphere, under -20°C |

| Stability | Moisture sensitive |

Mandatory Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to the Mechanism of Action of N-Succinimidyl Myristate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Succinimidyl myristate, detailing its core mechanism of action, experimental applications, and the biophysical principles governing its reactivity. This document is intended for professionals in the fields of biochemistry, cell biology, and drug development who seek to utilize chemical tools for protein modification and functional analysis.

Introduction: Chemical vs. Enzymatic Myristoylation

Protein N-myristoylation is a critical lipid modification where the 14-carbon saturated fatty acid, myristic acid, is covalently attached to the N-terminal glycine (B1666218) of a target protein.[1] This process is catalyzed by the enzyme N-myristoyltransferase (NMT) and is essential for mediating protein-membrane interactions and facilitating key roles in cellular signaling pathways.[1][2][3] Myristoylated proteins are integral components of processes ranging from signal transduction to oncogenesis.[1][2]

This compound (NHS-myristate) is a synthetic, amine-reactive chemical reagent that allows for the direct, covalent attachment of a myristoyl group to proteins. It serves as a powerful tool to mimic or investigate the effects of myristoylation without the requirement of the NMT enzyme and its specific consensus sequence.[3] By reacting with primary amines on the protein surface, it provides a method for non-selective, chemical myristoylation, enabling researchers to probe the functional consequences of lipidation on proteins that may not be natural substrates of NMT.

Core Mechanism of Action: Nucleophilic Acyl Substitution

The primary mechanism of action for this compound is a nucleophilic acyl substitution reaction. The N-hydroxysuccinimide (NHS) ester is a highly efficient activating group.[4] Primary amines, such as the ε-amine of lysine (B10760008) residues and the α-amine of the protein's N-terminus, act as nucleophiles. These amines attack the electrophilic carbonyl carbon of the NHS ester, leading to the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide as a byproduct.[4]

The efficiency of this reaction is critically dependent on pH. The reaction is typically performed in a slightly alkaline buffer (pH 7.2 - 8.5) to ensure that the primary amine groups are deprotonated and thus sufficiently nucleophilic.[4][5] However, this must be balanced against the competing reaction of ester hydrolysis, where water acts as the nucleophile, which is also accelerated at higher pH.[4][6] This hydrolysis inactivates the reagent. Therefore, careful optimization of pH, temperature, and reaction time is crucial for successful protein modification.

While the primary targets are amines, side reactions with hydroxyl-containing residues (serine, threonine, tyrosine) can occur, especially when using a large molar excess of the NHS reagent.[1][5] The resulting ester bonds are significantly less stable than the amide bonds formed with amines and can be selectively cleaved if necessary.[1]

References

- 1. research.rug.nl [research.rug.nl]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. N-terminal N-myristoylation of proteins: refinement of the sequence motif and its taxon-specific differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Physicochemical properties of N-Succinimidyl myristate

An In-depth Technical Guide to N-Succinimidyl Myristate

This guide provides a comprehensive overview of the physicochemical properties, experimental applications, and biological relevance of this compound. Tailored for researchers, scientists, and professionals in drug development, this document details the core characteristics of this reagent, protocols for its use, and its role in cellular signaling.

Introduction

This compound, also known as Myristic acid N-hydroxysuccinimide ester, is a chemical reagent primarily utilized for the covalent attachment of a myristoyl group to proteins and other molecules.[1][2] The myristoyl group is a saturated 14-carbon fatty acid (tetradecanoic acid) that, once attached to a protein, can facilitate membrane association and protein-protein interactions.[3][4] This process, known as N-myristoylation, is a critical lipid modification that governs the subcellular localization and function of numerous proteins involved in vital signal transduction pathways.[3][4][5]

The reagent consists of myristic acid activated with an N-hydroxysuccinimide (NHS) ester. This NHS ester is highly reactive toward primary amino groups, such as the N-terminal glycine (B1666218) of a target protein or the epsilon-amino group of lysine (B10760008) residues, forming a stable amide bond.[6][7] This specificity makes this compound a valuable tool for studying the effects of myristoylation and for developing novel therapeutic agents.

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for its handling, storage, and application in experimental settings.

Table 1: General and Chemical Properties

| Property | Value | References |

| CAS Number | 69888-86-4 | [1][2][8] |

| Molecular Formula | C₁₈H₃₁NO₄ | [1][2][8] |

| Molecular Weight | 325.44 g/mol | [1][8] |

| Synonyms | (2,5-dioxopyrrolidin-1-yl) tetradecanoate, Myristic acid N-hydroxysuccinimide ester, N-Hydroxysuccinimide myristate, NHS-Myristate | [1][8][9] |

| Appearance | White to Off-White Solid, Colourless Leaflets | [9][10] |

Table 2: Physical and Handling Properties

| Property | Value | References |

| Melting Point | 80-81°C | [1][9] |

| Boiling Point | 420.2°C at 760 mmHg | [1] |

| Density | 1.05 g/cm³ | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1][9] |

| Stability | Moisture Sensitive | [1][8][10] |

| Storage | Hygroscopic, store at -20°C under an inert atmosphere | [1][9][10] |

Role in Cellular Signaling and Biological Processes

N-myristoylation, the modification enabled by this compound, is a key regulator of cellular signaling.[5][11] Many proteins involved in signal transduction, including G-proteins and protein kinases, require this lipid anchor to localize to the plasma membrane where they can interact with receptors and downstream effectors.[3][4]

This modification is crucial for a variety of biological processes:

-

Signal Transduction: Myristoylation is essential for the function of signal transduction proteins like the catalytic subunit of cAMP-dependent protein kinase and members of the G-protein family.[3][4] It tethers these proteins to the inner surface of the plasma membrane, facilitating their role in signaling cascades.[3]

-

Protein-Protein Interactions: The myristoyl group can act as a hydrophobic anchor, mediating interactions with other proteins or lipid bilayers.[4]

-

Viral Infectivity: The function of certain viral proteins, such as HIV Nef, is dependent on myristoylation, making it a potential target for antiviral therapies.[5]

-

Apoptosis: Myristoylation plays a role in the regulation of apoptosis, or programmed cell death.[3]

Experimental Protocols

This compound is a versatile tool in the lab. The following protocols provide detailed methodologies for its synthesis and its primary application in protein labeling.

Synthesis of this compound

This protocol describes a common method for synthesizing the reagent from myristic acid and N-hydroxysuccinimide.[9]

Materials:

-

Myristic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

-

Dissolve myristic acid (1.0 eq) and DCC (1.2 eq) in anhydrous THF.

-

Stir the mixture at room temperature for 10 minutes.

-

Add a solution of N-hydroxysuccinimide (1.2 eq) dissolved in anhydrous THF.

-

Continue stirring the reaction mixture for approximately 22-24 hours at room temperature.

-

Monitor the reaction for completion using thin-layer chromatography.

-

Once complete, remove the insoluble dicyclohexylurea byproduct by filtration.

-

Remove the THF solvent under reduced pressure.

-

Recrystallize the resulting residue from ethanol to yield this compound as a colorless solid.[9]

Protocol for Protein Labeling

This protocol provides a general procedure for labeling proteins with this compound. The reaction targets primary amines on the protein surface.[6][12]

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

-

Purification column (e.g., gel filtration)

Procedure:

-

Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.[6] Ensure the buffer is free of amine-containing substances like Tris or glycine.

-

Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO.[6] The concentration will depend on the desired molar excess for the reaction.

-

Labeling Reaction:

-

Add the desired molar excess of the this compound stock solution to the protein solution. The final DMSO concentration should not exceed 10%.[6]

-

Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[6] Protect from light if using a fluorescently-tagged myristate analog.

-

-

Quenching (Optional): The reaction can be stopped by adding a quenching solution like 1 M Tris-HCl, pH 8.0, to consume any unreacted NHS ester.

-

Purification: Remove excess, unreacted this compound and byproducts from the labeled protein using a suitable method like gel filtration or dialysis.[6]

References

- 1. Cas 69888-86-4,Succinimidyl Myristate | lookchem [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. Myristoylation - Wikipedia [en.wikipedia.org]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. N-Terminal Protein Labeling with N-Hydroxysuccinimide Esters and Microscale Thermophoresis Measurements of Protein-Protein Interactions Using Labeled Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. Succinimidyl Myristate | 69888-86-4 [chemicalbook.com]

- 10. Page loading... [guidechem.com]

- 11. Proteomics Analysis of N-myristoylation - Creative Proteomics [creative-proteomics.com]

- 12. biotium.com [biotium.com]

N-Succinimidyl Myristate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

N-Succinimidyl myristate (NSM) is a valuable reagent used in bioconjugation, drug delivery, and surface modification. As an N-hydroxysuccinimide (NHS) ester of myristic acid, its utility hinges on the reactivity of the succinimidyl group towards primary amines. However, this reactivity also makes the molecule susceptible to hydrolysis, which can compromise its effectiveness. This technical guide provides an in-depth overview of the stability of this compound and outlines the optimal conditions for its storage to ensure maximal efficacy and reproducibility in research and development applications.

Core Principles of this compound Stability

The stability of this compound is primarily dictated by the susceptibility of its ester linkage to hydrolysis. The N-hydroxysuccinimide leaving group makes the carbonyl carbon highly electrophilic and thus reactive towards nucleophiles, including water and hydroxide (B78521) ions. This inherent reactivity is crucial for its intended function in forming stable amide bonds with primary amines but also presents a challenge for storage and handling.

The primary degradation pathway for this compound is hydrolysis, which results in the formation of myristic acid and N-hydroxysuccinimide. This process is highly dependent on environmental factors, most notably moisture, pH, and temperature.

Recommended Storage Conditions

To minimize degradation and ensure a long shelf-life, this compound should be stored under controlled conditions. The following table summarizes the recommended storage parameters based on information from safety data sheets and product information guides.[1][2][3][4][5]

| Parameter | Recommended Condition | Rationale |

| Temperature | <-15°C (ideally -20°C in a freezer) | Reduces the rate of hydrolysis and other potential degradation reactions. |

| Atmosphere | Under an inert atmosphere (e.g., argon or nitrogen) | Minimizes exposure to atmospheric moisture. |

| Container | Tightly sealed, light-protective container | Prevents ingress of moisture and degradation from light exposure. |

| Handling | Warm to room temperature before opening | Prevents condensation of atmospheric moisture onto the cold solid. |

| Desiccation | Store over a desiccant | Further protects the compound from residual moisture. |

Stability Profile: Hydrolysis Kinetics

The hydrolysis of NHS esters is known to be significantly faster at higher pH values.[1] This is a critical consideration when performing conjugation reactions, which are typically carried out at a slightly alkaline pH to ensure the deprotonation of primary amines.

The following table provides a summary of the stability of a generic NHS ester at various pH levels, which can serve as a useful proxy for estimating the stability of this compound in aqueous solutions.

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4 - 5 hours |

| 8.6 | 4 | 10 minutes |

It is important to note that the long myristoyl chain of this compound may influence its solubility and potentially the kinetics of hydrolysis in aqueous environments compared to shorter-chain NHS esters.

Experimental Protocols for Stability Assessment

To ensure the quality and reactivity of this compound, particularly after prolonged storage or when troubleshooting conjugation experiments, its stability can be assessed experimentally. The following are generalized protocols that can be adapted for this purpose.

Protocol 1: Spectrophotometric Determination of NHS Ester Hydrolysis

This method quantifies the hydrolysis of the NHS ester by monitoring the release of N-hydroxysuccinimide (NHS), which has a characteristic absorbance at 260 nm.

Materials:

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate buffer (or other amine-free buffer) at the desired pH

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of this compound: Dissolve a known quantity of this compound in anhydrous DMF or DMSO to a final concentration of approximately 10 mM. This should be prepared fresh before the experiment.

-

Prepare the reaction buffer: Prepare a buffer solution at the desired pH (e.g., pH 7.4 phosphate-buffered saline for physiological conditions, or a pH range to study pH-dependent stability).

-

Initiate the hydrolysis reaction: Add a small volume of the this compound stock solution to the reaction buffer in a quartz cuvette to achieve a final concentration suitable for spectrophotometric analysis (e.g., 0.1 mM). Mix quickly.

-

Monitor the absorbance: Immediately begin monitoring the absorbance of the solution at 260 nm over time. The increase in absorbance corresponds to the release of NHS.

-

Data Analysis: The rate of hydrolysis can be determined by plotting the absorbance at 260 nm against time. The initial rate can be calculated from the slope of the linear portion of the curve.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of intact this compound from its hydrolysis products, myristic acid and NHS.

Materials:

-

This compound sample

-

Acetonitrile (ACN)

-

Water (HPLC grade)

-

Formic acid or trifluoroacetic acid (TFA)

-

Reversed-phase HPLC column (e.g., C18)

-

HPLC system with UV detector

Procedure:

-

Prepare sample solutions: Dissolve the this compound sample in a suitable solvent, such as acetonitrile, at a known concentration.

-

Prepare mobile phases: A typical mobile phase system would be a gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like 0.1% TFA or formic acid.

-

Set up the HPLC method:

-

Column: C18 reversed-phase column

-

Mobile Phase A: Water + 0.1% TFA

-

Mobile Phase B: Acetonitrile + 0.1% TFA

-

Gradient: A suitable gradient will need to be developed to separate the nonpolar this compound and myristic acid from the more polar NHS. For example, a linear gradient from 50% B to 100% B over 15 minutes.

-

Flow rate: 1 mL/min

-

Detection: UV absorbance at 214 nm and 260 nm.

-

-

Inject the sample and analyze: Inject the sample solution and record the chromatogram.

-

Data Analysis: The purity of the this compound can be determined by calculating the peak area of the intact compound relative to the total peak area of all components. The presence of peaks corresponding to myristic acid and NHS would indicate degradation.

Signaling Pathways and Logical Relationships

The primary chemical transformation of concern for this compound is its reaction with primary amines (the desired reaction) and its degradation through hydrolysis (the competing reaction). The following diagrams illustrate these pathways and the logical workflow for assessing the reagent's quality.

Caption: Chemical pathways of this compound.

Caption: Workflow for this compound quality assessment.

Conclusion

The stability of this compound is paramount for its successful application in various scientific and developmental fields. By adhering to strict storage conditions that minimize exposure to moisture, elevated temperatures, and light, the integrity of the reagent can be maintained. Understanding the kinetics of hydrolysis, particularly its dependence on pH, is crucial for designing effective conjugation protocols and for troubleshooting unexpected results. The experimental protocols provided in this guide offer a framework for researchers to assess the quality of their this compound, thereby ensuring the reliability and reproducibility of their work. While general principles of NHS ester stability provide a strong foundation, further studies on the specific properties of this compound would be beneficial for a more complete understanding.

References

- 1. benchchem.com [benchchem.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Protein N-Myristoylation: From Core Mechanisms to Therapeutic Targeting

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein N-myristoylation is a crucial and generally irreversible lipid modification involving the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a protein.[1][2] This modification is catalyzed by the enzyme N-myristoyltransferase (NMT) and is fundamental to a vast array of cellular processes.[3] By increasing a protein's hydrophobicity, N-myristoylation plays a pivotal role in mediating protein-membrane interactions and protein-protein interactions, thereby influencing protein localization, stability, and function.[2][4] Its dysregulation is implicated in numerous diseases, including cancer and infectious diseases, making NMT a compelling target for therapeutic intervention.[3][5] This guide provides a comprehensive overview of the core biochemical principles of N-myristoylation, its functional consequences, its role in disease, and the methodologies used to study this critical modification.

The Core of N-Myristoylation

The Biochemical Process

N-myristoylation is catalyzed by N-myristoyltransferase (NMT), which belongs to the Gcn5-related N-acetyltransferase (GNAT) superfamily.[6] In humans, two isozymes, NMT1 and NMT2, share approximately 77% sequence identity but can have distinct cellular roles.[6][7] The catalytic process follows an ordered Bi-Bi reaction mechanism where myristoyl-Coenzyme A (Myr-CoA) first binds to the apoenzyme, inducing a conformational change that facilitates the binding of the peptide substrate.[6] The myristoyl group is then transferred from Myr-CoA to the α-amino group of the N-terminal glycine residue of the substrate protein, forming a stable amide bond.[2] Finally, Coenzyme A (CoA) and the myristoylated protein are released.[6]

Substrate Recognition

The specificity of NMTs is directed towards proteins possessing a specific N-terminal consensus sequence. The absolute requirement is a Glycine (Gly) at the N-terminus (position 1), which becomes exposed after the removal of the initiator Methionine (Met) by methionine aminopeptidases.[8] The subsequent residues also influence recognition and catalysis. A common consensus motif is G(1)X(2)X(3)X(4)S/T(5), where a Serine (Ser) or Threonine (Thr) at position 5 is favored.[2] Uncharged amino acids are generally preferred at position 2, while charged residues are disfavored.[7]

Co- and Post-Translational Myristoylation

N-myristoylation can occur either co-translationally or post-translationally.

-

Co-translational myristoylation is the most common form, occurring on nascent polypeptide chains as they emerge from the ribosome.[8] Following the enzymatic removal of the initiator methionine, the exposed N-terminal glycine becomes a substrate for NMT.[8]

-

Post-translational myristoylation occurs on complete, folded proteins. This process is often triggered by a cellular event, such as apoptosis, where caspase-mediated cleavage of a protein exposes a previously internal glycine residue, creating a new N-terminus that is then recognized and myristoylated by NMT.[3][9] Known examples of post-translationally myristoylated proteins include Bid and PAK2.[9]

Functional Consequences of N-Myristoylation

The attachment of the myristoyl group significantly increases the hydrophobicity of a protein, which is central to its biological functions.

Membrane Targeting and the "Myristoyl Switch"

A primary function of N-myristoylation is to promote the weak and reversible association of proteins with cellular membranes.[4] The myristoyl group can insert into the lipid bilayer, effectively anchoring the protein to a specific subcellular location, such as the plasma membrane, endoplasmic reticulum, or Golgi apparatus.[4]

This membrane association is often regulated by a "myristoyl switch" mechanism. In one common version, the myristoyl-electrostatic switch , the affinity for the membrane is modulated by a nearby cluster of basic amino acid residues.[6] These positively charged residues interact with negatively charged phospholipids (B1166683) on the inner leaflet of the plasma membrane, stabilizing the membrane association.[6] Post-translational modifications like phosphorylation within this basic region can neutralize the positive charge, leading to the release of the protein from the membrane into the cytosol.[6] A well-studied example of this is the MARCKS protein.[6]

Role in Signal Transduction

N-myristoylation is integral to numerous signal transduction pathways. By localizing signaling proteins to membranes, it places them in proximity to their activators, substrates, and downstream effectors. Many key signaling proteins, including non-receptor tyrosine kinases, G-protein α-subunits, and calcium-binding proteins, are myristoylated.[5]

A prominent example is the Src family of tyrosine kinases (SFKs), such as c-Src. N-myristoylation is absolutely required for c-Src to associate with the plasma membrane, which is a prerequisite for its activation and subsequent phosphorylation of downstream targets that regulate cell proliferation, migration, and survival.[5] Inhibition of NMT leads to the production of non-myristoylated, cytosolic, and inactive Src.[5]

Involvement in Apoptosis

N-myristoylation plays a dual role in the regulation of apoptosis (programmed cell death). Several pro-survival proteins require myristoylation for their function. Conversely, the post-translational myristoylation of certain caspase-cleaved proteins is a critical step in promoting apoptosis. For instance, upon apoptotic stimulus, the pro-apoptotic Bcl-2 family member Bid is cleaved by caspase-8. The resulting truncated Bid (tBid) exposes an internal glycine residue, which is then myristoylated, facilitating its translocation to the mitochondrial outer membrane where it promotes the release of cytochrome c.[3]

N-Myristoylation in Disease and Drug Development

Given its central role in cellular signaling, it is not surprising that aberrant N-myristoylation is linked to various diseases.

Role in Cancer

Elevated levels and activity of NMT are observed in a range of cancers, including colorectal, breast, and hematological malignancies.[5][10] This upregulation supports the function of numerous myristoylated oncoproteins, such as c-Src and c-Abl, which are critical drivers of cancer cell proliferation, survival, and metastasis.[5] Therefore, inhibiting NMT disrupts these oncogenic signaling pathways at a fundamental level.[10]

Role in Infectious Diseases

N-myristoylation is also essential for the life cycle of many pathogens.

-

Viruses: Many viral proteins are myristoylated by the host cell's NMTs. This modification is critical for viral assembly, budding, and infectivity.[11] For example, the Gag polyprotein of HIV-1 and the VP0 capsid protein of picornaviruses (like rhinoviruses, the cause of the common cold) require N-myristoylation for proper localization to the plasma membrane and for the assembly of new virions.[12][13]

-

Parasites: NMT is a validated drug target in parasites such as Trypanosoma brucei (causative agent of African sleeping sickness) and Leishmania species.[13] These organisms have their own NMTs that are essential for their viability, making parasite-specific NMT inhibitors an attractive therapeutic strategy.

N-Myristoyltransferase as a Therapeutic Target

The essential role of NMT in cancer and infectious diseases has made it a promising target for drug development.[13] The development of potent and specific NMT inhibitors represents a novel strategy to disrupt these pathological processes. Several small molecule inhibitors have been developed that show potent anti-cancer and anti-viral activity in preclinical models.[1][13]

Quantitative Data Summary

Table 1: Kinetic Parameters of Human N-Myristoyltransferases (NMT1 & NMT2)

This table presents a comparison of the Michaelis-Menten constants (Km) for selected substrates, providing insight into the substrate affinity of the two human NMT isozymes. Lower Km values indicate higher affinity.

| Enzyme | Substrate (Peptide/Acyl-CoA) | Km (µM) | Reference(s) |

| Human NMT1 | Hs pp60src (2-9) Peptide | 2.66 ± 0.20 | [14] |

| ARF6 Peptide | 5.0 ± 0.8 | [15][16] | |

| Myristoyl-CoA | ~18 | [17] | |

| Azido-dodecanoyl-CoA | 14 ± 2 | [18] | |

| Human NMT2 | Hs pp60src (2-9) Peptide | 3.25 ± 0.22 | [14] |

| Azido-dodecanoyl-CoA | 9 ± 3 | [18] |

Table 2: A Selection of Experimentally Verified Human N-Myristoylated Proteins

This table lists a selection of human proteins for which N-myristoylation has been experimentally confirmed, highlighting the diverse functional classes of proteins that undergo this modification.

| Protein | UniProt ID | Function | Cellular Process | Reference(s) |

| c-Src | P12931 | Non-receptor tyrosine kinase | Signal transduction, cell growth | [5][19] |

| c-Abl | P00519 | Non-receptor tyrosine kinase | Cell differentiation, cell division | [5] |

| GNAI1 (Gαi1) | P63096 | G-protein alpha subunit | Signal transduction | [2] |

| GNAO1 (Gαo1) | P09471 | G-protein alpha subunit | Signal transduction | [2] |

| ARF1 | P84077 | ADP-ribosylation factor 1 | Vesicular trafficking, Golgi function | [20] |

| ARF6 | P62330 | ADP-ribosylation factor 6 | Endocytosis, actin remodeling | [20] |

| MARCKS | P29966 | Protein kinase C substrate | Signal transduction, actin dynamics | [6] |

| BID | P55957 | BH3-only Bcl-2 family member | Apoptosis | [3] |

| SAMM50 | Q9Y3D6 | Mitochondrial outer membrane protein | Protein import into mitochondria | [21] |

| FBXL7 | Q8N4B8 | F-box protein | Ubiquitin-ligase complex component | [21] |

| PPM1B | O75748 | Protein phosphatase 2C | Signal transduction | [21] |

Table 3: N-Myristoylated Proteins in Cancer Signaling

| Protein | Role in Cancer | Myristoylation-Dependent Function | Reference(s) |

| c-Src | Oncogene | Membrane localization and activation, promoting proliferation and invasion. | [5] |

| c-Abl | Oncogene (in Bcr-Abl) | Regulated by a "myristoyl switch"; critical for kinase activity. | [3][5] |

| FYN | Oncogene | Membrane association, involved in various signaling pathways. | [10] |

| LYN | Oncogene | Membrane localization in B-cell signaling. | [10] |

| AMPKβ | Metabolic Regulator | Recruitment to mitochondria to promote cancer cell survival. | [4] |

Table 4: N-Myristoylated Proteins in Viral Replication

| Virus | Protein | Myristoylation-Dependent Function | Reference(s) |

| HIV-1 | Gag (p17MA) | Targeting to the plasma membrane for viral assembly and budding. | [11][13] |

| HIV-1 | Nef | Membrane association, essential for viral pathogenesis. | [3][13] |

| Picornaviruses (e.g., Rhinovirus, Poliovirus) | VP0 (precursor to VP2 and VP4) | Capsid assembly and virion maturation. | [12][22] |

| Mammarenavirus (e.g., LCMV) | Z protein | Viral budding activity. | [23] |

Table 5: In Vitro Inhibitory Activity (IC50) of Selected NMT Inhibitors

This table shows the half-maximal inhibitory concentrations (IC50) for two well-characterized NMT inhibitors against human NMTs, demonstrating their high potency.

| Inhibitor | Target | IC50 | Reference(s) |

| DDD85646 (IMP-366) | Human NMT (general) | 4 nM | [3][14] |

| Human NMT1 | 17 - 21.33 nM | [1][24] | |

| Human NMT2 | 22 nM | [1][24] | |

| IMP-1088 | Human NMT1 & NMT2 | <1 nM | [1][24] |

| (in-cell antiviral IC50) | 5.8 - 17 nM | [1] |

Experimental Protocols

Protocol 1: Identification of N-Myristoylated Proteins using Metabolic Labeling and Click Chemistry

This protocol allows for the specific labeling and identification of N-myristoylated proteins in cell culture using a myristic acid analog containing a bio-orthogonal tag.

Materials:

-

Cell line of interest (e.g., Jurkat, HeLa)

-

Cell culture medium (e.g., RPMI or DMEM)

-

Fetal Bovine Serum (FBS), Penicillin-Streptomycin

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

12-Azidododecanoic acid (Azidomyristate)

-

NMT inhibitor (e.g., IMP-1088 or DDD85646) for control

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Biotin-phosphine or alkyne-biotin probe for click chemistry

-

Click chemistry reaction components (e.g., CuSO4, THPTA ligand, sodium ascorbate)

-

Streptavidin-agarose beads

-

SDS-PAGE gels, Western blotting apparatus, and antibodies for detection

Methodology:

-

Metabolic Labeling:

-

Culture cells to ~80% confluency.

-

For a negative control, pre-treat a sample of cells with an NMT inhibitor (e.g., 1 µM IMP-1088) for 1-2 hours.

-

Wash cells with PBS and replace the medium with serum-free medium containing 1% fatty acid-free BSA.

-

Add azidomyristate to the medium to a final concentration of 25-50 µM.

-

Incubate the cells for 4-6 hours at 37°C to allow for the metabolic incorporation of the analog into proteins.[24]

-

-

Cell Lysis:

-

Wash the cells with cold PBS to remove excess azidomyristate.

-

Lyse the cells on ice using a suitable lysis buffer.

-

Clarify the lysate by centrifugation to remove cellular debris. Determine the protein concentration of the supernatant.

-

-

Click Chemistry Reaction:

-

To a defined amount of protein lysate (e.g., 1 mg), add the click chemistry reaction components. A typical reaction includes the protein lysate, a biotin-alkyne or biotin-phosphine probe, CuSO4, a copper ligand like THPTA, and a reducing agent like sodium ascorbate.[12][25]

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Enrichment of Labeled Proteins:

-

Add streptavidin-agarose beads to the reaction mixture.

-

Incubate for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Analysis:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Analyze the proteins by Western blotting using a streptavidin-HRP conjugate to detect all biotinylated (i.e., myristoylated) proteins, or by subjecting the gel bands to mass spectrometry for protein identification.

-

Protocol 2: In Vitro N-Myristoyltransferase (NMT) Activity Assay

This protocol describes a continuous, fluorescence-based assay to measure NMT activity by detecting the production of Coenzyme A (CoA).[14][26]

Materials:

-

Recombinant human NMT1 or NMT2

-

Myristoyl-CoA

-

Synthetic peptide substrate with an N-terminal glycine (e.g., a peptide derived from the N-terminus of c-Src: GSSKSKPK)[14]

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM EGTA, 1 mM DTT)

-

7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM) fluorescent dye

-

NMT inhibitor for control (e.g., IMP-1088)

-

96-well black microplate

-

Fluorescence plate reader

Methodology:

-

Reagent Preparation:

-

Prepare stock solutions of Myristoyl-CoA, peptide substrate, CPM dye, and NMT enzyme in the assay buffer.

-

For inhibitor studies, prepare serial dilutions of the inhibitor.

-

-

Assay Setup:

-

In each well of a 96-well black microplate, combine the assay buffer, NMT enzyme (e.g., to a final concentration of 5-10 nM), and CPM dye (e.g., to a final concentration of 5-10 µM).[14]

-

If testing inhibitors, add the inhibitor at this stage and pre-incubate with the enzyme for 15-30 minutes at room temperature.

-

Add Myristoyl-CoA to the wells.

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the peptide substrate to each well.

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 25-30°C).

-

Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at an excitation wavelength of ~380 nm and an emission wavelength of ~470 nm.[14]

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve.

-

For kinetic analysis, vary the concentration of one substrate (e.g., peptide) while keeping the other (Myristoyl-CoA) at a saturating concentration. Fit the initial velocity data to the Michaelis-Menten equation to determine Km and Vmax.

-

For inhibitor analysis, plot the reaction velocity against the inhibitor concentration to determine the IC50 value.

-

Conclusion

Protein N-myristoylation is a fundamental lipid modification that is essential for the proper function and localization of a wide array of proteins. Its critical roles in signal transduction, membrane targeting, and apoptosis underscore its importance in cellular homeostasis. The dysregulation of N-myristoylation in diseases such as cancer and viral infections has established N-myristoyltransferases as high-value therapeutic targets. The continued development of potent and specific NMT inhibitors, coupled with advanced proteomic and biochemical methodologies to study myristoylation, holds great promise for novel therapeutic strategies and a deeper understanding of cellular biology. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of this vital post-translational modification.

References

- 1. mdpi.com [mdpi.com]

- 2. Global profiling of co- and post-translationally N-myristoylated proteomes in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Binding Affinity Determines Substrate Specificity and Enables Discovery of Substrates for N-Myristoyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of N-myristoyltransferase 1 in tumour development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Two N-Myristoyltransferase Isozymes Play Unique Roles in Protein Myristoylation, Proliferation, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NMT1 (N-myristoyltransferase 1) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 10. Exploring Novel N-Myristoyltransferase Inhibitors: A Molecular Dynamics Simulation Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. broadpharm.com [broadpharm.com]

- 13. N-myristoyltransferase inhibitors - Wikipedia [en.wikipedia.org]

- 14. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Binding Affinity Determines Substrate Specificity and Enables Discovery of Substrates for N-Myristoyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A comparative analysis of the kinetic mechanism and peptide substrate specificity of human and Saccharomyces cerevisiae myristoyl-CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Identification of Human N-Myristoylated Proteins from Human Complementary DNA Resources by Cell-Free and Cellular Metabolic Labeling Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]

- 23. researchgate.net [researchgate.net]

- 24. Rapid detection, discovery, and identification of post-translationally myristoylated proteins during apoptosis using a bio-orthogonal azidomyristate analog - PMC [pmc.ncbi.nlm.nih.gov]

- 25. vectorlabs.com [vectorlabs.com]

- 26. A fluorescence-based assay for N-myristoyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Succinimidyl Myristate: A Technical Guide to Inducing Protein Lipidation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the use of N-Succinimidyl myristate (NSM) as a tool for the chemical lipidation of proteins. It provides a comprehensive overview of the underlying chemistry, detailed experimental protocols, and methods for analyzing the resulting modified proteins. This guide also contrasts chemical myristoylation with the natural enzymatic process and discusses its implications in key signaling pathways relevant to drug discovery and development.

Introduction: The Significance of Protein Lipidation

Protein lipidation is a critical post-translational modification that plays a pivotal role in a vast array of cellular processes. The attachment of lipid moieties, such as the 14-carbon saturated fatty acid myristate, can profoundly alter a protein's properties, influencing its subcellular localization, stability, and interactions with other proteins and membranes.[1][2][3] Enzymatic N-myristoylation, catalyzed by N-myristoyltransferase (NMT), specifically targets the N-terminal glycine (B1666218) residues of a select group of proteins.[4][5][6] This modification is integral to the function of numerous signaling proteins, including those involved in cancer progression and immune responses.[2][7]

This compound offers a chemical approach to mimic this vital modification, enabling researchers to investigate the functional consequences of lipidation on proteins that may not be natural substrates for NMT. This guide will delve into the practical application of NSM for inducing protein lipidation.

Chemical vs. Enzymatic Myristoylation

Understanding the distinction between chemical and enzymatic myristoylation is crucial for interpreting experimental results.

| Feature | Enzymatic N-Myristoylation | Chemical Lipidation with NSM |

| Catalyst | N-Myristoyltransferase (NMT)[4][5] | Chemical reaction |

| Specificity | Highly specific for N-terminal glycine residues within a consensus sequence.[8][9] | Reacts with primary amines (N-termini and lysine (B10760008) residues) on the protein surface. |

| Timing | Co- or post-translational.[2][6] | Post-purification (in vitro) or potentially in situ. |

| Control | Regulated by cellular machinery. | Dependent on reaction conditions (pH, concentration). |

Core Principles of this compound Chemistry

This compound is an N-hydroxysuccinimide (NHS) ester of myristic acid. The NHS ester is a reactive group that readily couples with primary amines on proteins, primarily the ε-amino group of lysine residues and the α-amino group of the N-terminus, to form stable amide bonds.[10] This reaction is most efficient at a slightly alkaline pH (7.2-9.0).

Diagram: Reaction of this compound with a Protein

Caption: Chemical reaction of this compound with protein amines.

Experimental Protocols

In Vitro Protein Lipidation with this compound

This protocol provides a general framework for the chemical myristoylation of a purified protein. Optimization may be required for specific proteins.

Materials:

-

Purified protein of interest in an amine-free buffer (e.g., PBS, HEPES).

-

This compound (NSM).

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

-

Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.0-8.5.

-

Quenching solution: 1 M Tris-HCl, pH 8.0.

-

Desalting column or dialysis membrane for buffer exchange.

Procedure:

-

Prepare Protein Solution: Dissolve the purified protein in the reaction buffer to a final concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine) that would compete with the reaction.

-

Prepare NSM Stock Solution: Immediately before use, dissolve NSM in anhydrous DMSO or DMF to a concentration of 10-50 mM. Due to the hydrophobicity of the myristoyl chain, gentle warming may be necessary to fully dissolve the compound. NSM is susceptible to hydrolysis, so prepare this solution fresh.

-

Labeling Reaction: Add the NSM stock solution to the protein solution at a molar excess of 10- to 50-fold. The optimal ratio will depend on the number of accessible primary amines on the protein and the desired degree of labeling.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rocking.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. The primary amines in Tris will react with any remaining NSM. Incubate for 15-30 minutes.

-

Purification: Remove excess reagent and byproducts by buffer exchange using a desalting column or dialysis against a suitable storage buffer.

Analysis of Myristoylated Proteins

4.2.1. SDS-PAGE Analysis: Myristoylation adds a hydrophobic moiety to the protein, which may result in a slight shift in its migration on an SDS-PAGE gel. A higher degree of labeling may lead to a more noticeable shift or band broadening.

4.2.2. Mass Spectrometry Analysis: Mass spectrometry is the definitive method for confirming and characterizing protein myristoylation.

-

Intact Protein Analysis: Analysis of the intact protein by ESI-MS will show a mass increase corresponding to the number of attached myristoyl groups (mass of myristoyl group = 210.36 Da).

-

Peptide Mapping: To identify the specific sites of modification, the protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS. Myristoylated peptides will exhibit a mass shift and can be identified through database searching with variable modifications on lysine and the N-terminus.[11][12]

Diagram: Experimental Workflow for NSM-Induced Lipidation and Analysis

Caption: A typical experimental workflow for protein myristoylation using NSM.

Impact on Signaling Pathways

Chemically induced myristoylation can be a powerful tool to study the role of this modification in cellular signaling. Below are two examples of pathways where myristoylation is a key regulatory event.

Src Family Kinases: A Myristoyl Switch for Activation

Src family kinases (SFKs) are non-receptor tyrosine kinases that play crucial roles in cell proliferation, differentiation, and survival. Their activity is tightly regulated, and N-myristoylation is essential for their localization to the plasma membrane and subsequent activation.[13][14][15][16] In its inactive state, the myristoyl group is often sequestered within a hydrophobic pocket of the protein.[13] Upon activation, a conformational change exposes the myristoyl group, allowing it to insert into the cell membrane.[1]

Diagram: Src Kinase Activation Pathway

Caption: Myristoylation-dependent activation and membrane targeting of Src kinase.

Bid and Apoptosis: A Post-Translational Myristoylation Switch

The pro-apoptotic protein Bid is a key regulator of the intrinsic apoptotic pathway. In healthy cells, Bid is cytosolic. Upon induction of apoptosis, caspase-8 cleaves Bid, exposing a previously internal glycine residue. This newly exposed N-terminal glycine can then be myristoylated by NMT.[17][18][19][20][21] The myristoylated, truncated Bid (tBid) then translocates to the mitochondrial membrane, where it promotes the release of cytochrome c, leading to caspase activation and cell death.[17][18]

Diagram: Post-Translational Myristoylation of Bid in Apoptosis

References

- 1. Myristoylation - Wikipedia [en.wikipedia.org]

- 2. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Application of Liquid-Liquid Extraction for N-terminal Myristoylation Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]

- 5. Protein Lipidation by Palmitoylation and Myristoylation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proteomics Analysis of N-myristoylation - Creative Proteomics [creative-proteomics.com]

- 7. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prediction of N-myristoylation modification of proteins by SVM - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biotium.com [biotium.com]

- 11. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Post-Translational Modification Analysis | Analysis of Synthetic Protein N-terminal Modification by Mass Spectrometry : Shimadzu (Ãsterreich) [shimadzu.at]

- 13. Myristoylation and Membrane Binding Regulate c-Src Stability and Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. urotoday.com [urotoday.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Blocking Myristoylation of Src Inhibits Its Kinase Activity and Suppresses Prostate Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Posttranslational N-myristoylation of BID as a molecular switch for targeting mitochondria and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Caspase-2–induced Apoptosis Requires Bid Cleavage: A Physiological Role for Bid in Heat Shock–induced Death - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Caspase-2 cleavage of BID is a critical apoptotic signal downstream of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological function of N-terminal myristoylation

An In-depth Technical Guide to the Biological Function of N-Terminal Myristoylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein N-myristoylation is a crucial lipid modification involving the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a protein.[1][2][3] This process, catalyzed by the enzyme N-myristoyltransferase (NMT), is a ubiquitous and often irreversible modification in eukaryotes that plays a fundamental role in governing the membrane localization and function of numerous proteins.[3][4][5] Myristoylated proteins are key components in a multitude of cellular processes, including signal transduction, apoptosis, and protein targeting.[2][5][6] Dysregulation of myristoylation is strongly implicated in the pathogenesis of various diseases, including cancer, and viral and protozoan infections.[5][7][8] Consequently, NMT has emerged as a high-value therapeutic target, and the development of specific NMT inhibitors represents a novel strategy to disrupt pathological processes at a fundamental level.[1][9][10] This technical guide provides a comprehensive overview of the biochemical basis of myristoylation, its role in key signaling pathways, quantitative data on its impact, detailed experimental protocols for its study, and the therapeutic potential of its inhibition.

The Core of N-Myristoylation: The Biochemical Process

N-myristoylation is the enzymatic transfer of myristic acid from myristoyl-Coenzyme A (Myr-CoA) to the α-amino group of an N-terminal glycine residue, forming a stable amide bond.[3][11][12] This modification is catalyzed by N-myristoyltransferase (NMT), an essential enzyme found in eukaryotes but not prokaryotes.[5][9] Mammals express two isozymes, NMT1 and NMT2, which have similar catalytic mechanisms but may have partially non-redundant functions.[13][14][15][16]

The Catalytic Mechanism

The NMT catalytic cycle follows a sequential, ordered Bi-Bi kinetic mechanism.[4][5][11][17]

-

Myr-CoA Binding: The cycle begins with Myr-CoA binding to the apo-enzyme. This induces a conformational change in NMT that opens the peptide substrate-binding site.[5][17]

-

Peptide Substrate Binding: The target protein with an accessible N-terminal glycine then binds to the NMT-Myr-CoA complex.

-

Acyl Transfer: The N-terminal glycine's amino group performs a nucleophilic attack on the thioester carbonyl of the bound Myr-CoA.[3][5] The C-terminus of NMT acts as a general base to facilitate this reaction.[3][11]

-

Product Release: Coenzyme A is released first, followed by the newly myristoylated protein, returning the enzyme to its apo state.[5]

Co-translational vs. Post-translational Myristoylation

Myristoylation can occur at two distinct cellular timepoints:

-

Co-translational Myristoylation: This is the most common form. As a nascent polypeptide chain emerges from the ribosome, the initiator methionine is cleaved by a methionine aminopeptidase (B13392206) (MetAP), exposing the N-terminal glycine (Gly at position 2).[7][14][16] NMT then recognizes this motif and attaches the myristoyl group.[4]

-

Post-translational Myristoylation: This is a rarer but functionally critical event, often occurring during apoptosis. Proteolytic cleavage of a protein by enzymes like caspases can expose a new, internal glycine residue at the N-terminus of the resulting fragment.[6][7][18] This newly exposed glycine can then be recognized and myristoylated by NMT. A prime example is the pro-apoptotic protein Bid, which is cleaved by caspase-8 to generate truncated Bid (tBid), which is then myristoylated.[4][6]

Substrate Recognition

NMT recognizes a specific sequence motif at the N-terminus of its substrate proteins. The consensus sequence requires an N-terminal Glycine (position 1) and often a Serine or Threonine at position 5 (G¹xxxS/T⁵).[4][17] More detailed analysis has revealed three distinct regions within the N-terminal 17 residues that interact with the enzyme:

-

Region 1 (Positions 1-6): Fits directly into the catalytic binding pocket.[19]

-

Region 2 (Positions 7-10): Interacts with the surface of NMT near the cavity entrance.[19]

-

Region 3 (Positions 11-17): Acts as a hydrophilic linker region.[19]

Core Biological Functions of N-Myristoylation

The attachment of the hydrophobic myristoyl group is not merely a passive anchor but a dynamic regulator of protein function, primarily by mediating protein-membrane and protein-protein interactions.

Membrane Targeting and The "Myristoyl Switch"

A primary function of N-myristoylation is to promote the association of proteins with cellular membranes.[6][7] However, the affinity provided by the single myristoyl group is often insufficient for stable membrane anchoring.[8] Therefore, many myristoylated proteins require a second signal for high-avidity binding. This dual-signal requirement forms the basis of the "myristoyl switch," a mechanism that allows for the conditional and reversible membrane association of proteins.

The switch can be controlled in several ways:

-

Second Lipid Modification: Proteins like Src family kinases are also palmitoylated, which greatly enhances their membrane affinity.

-

Basic Amino Acid Cluster: A stretch of positively charged amino acids (e.g., lysine, arginine) can interact electrostatically with negatively charged phospholipids (B1166683) in the membrane, working in concert with the myristoyl group.

-

Ligand Binding: In some proteins, the myristoyl group is sequestered within a hydrophobic pocket in the protein's inactive state. Upon binding a ligand (e.g., Ca²⁺ for recoverin, GTP for ARF1), a conformational change expels the myristoyl group, making it available to engage with the membrane.[8]

Regulation of Protein-Protein Interactions

Beyond membrane targeting, the myristoyl moiety can directly mediate or regulate interactions with other proteins.[4][7][12] The lipid chain can insert into hydrophobic pockets on partner proteins, stabilizing a complex or inducing a functional conformational change. For example, the interaction between the myristoylated protein CAP-23/NAP-22 and calmodulin is dependent on the myristoyl group, as the protein lacks a canonical calmodulin-binding motif.[12]

Role in Key Signaling Pathways and Cellular Processes

Myristoylation is indispensable for the proper function of numerous proteins involved in critical cellular signaling networks.

Signal Transduction

-

Src Family Kinases (SFKs): c-Src, a proto-oncogenic non-receptor tyrosine kinase, is a classic example of a myristoylated protein.[1] Myristoylation is an absolute requirement for its localization to the plasma membrane, which is essential for its role in pathways controlling cell proliferation, survival, and migration.[1][14] Inhibition of NMT leads to the production of non-myristoylated, cytosolic, and inactive Src.[14]

-

T-Cell Receptor (TCR) Signaling: The SFKs Lck and Fyn are crucial for initiating the TCR signaling cascade. Their myristoylation is required for their localization to the plasma membrane and association with the CD4/CD8 co-receptors and the TCR complex, respectively, which is a prerequisite for T-cell activation.[4]

-

G-Protein Signaling: The α-subunits of several heterotrimeric G-proteins (e.g., Gαi) are myristoylated. This modification facilitates their membrane association and interaction with G-protein coupled receptors and downstream effectors.

Apoptosis

N-myristoylation plays a dual role in the regulation of programmed cell death.

-

Pro-Apoptotic Function: The post-translational myristoylation of caspase-cleaved Bid (tBid) is a key event in the intrinsic apoptotic pathway.[6] Myristoylation targets tBid to the mitochondrial outer membrane, where it promotes the release of cytochrome c, ultimately leading to cell death.[4]

-

Survival Function: The enzymes NMT1 and NMT2 are themselves critical for cell survival. Depletion of either isozyme using RNA interference induces apoptosis.[14][15] Loss of NMT2 has been shown to have a more potent pro-apoptotic effect, shifting the expression of Bcl-2 family proteins towards apoptosis.[14][15] During apoptosis, NMT1 and NMT2 are cleaved by caspases, which alters their subcellular localization and may modulate their activity towards newly generated substrates.[18]

Viral Pathogenesis

Many viruses co-opt the host cell's NMT to myristoylate viral proteins, a step that is essential for various stages of the viral life cycle.[3][5][17][20]

-

HIV-1: The Gag polyprotein and the accessory protein Nef both require myristoylation by the host NMT.[4][5][17] Myristoylation of Gag is critical for its transport to the plasma membrane, viral assembly, and budding.

-

Picornaviruses (e.g., Rhinovirus): The capsid polyprotein VP0 is myristoylated, which is crucial for viral assembly and infectivity.[21]

-

Parvoviruses: The capsid protein VP1 undergoes post-translational myristoylation after proteolytic cleavage, which is critical for disrupting the nuclear envelope to allow viral entry into the nucleus.[22]

N-Myristoylation as a Therapeutic Target

The essential roles of NMTs in cell proliferation, survival, and pathogen life cycles make them attractive targets for drug development.[1][9][10]

Oncology

NMT is frequently overexpressed in a range of cancers, including colorectal, breast, and brain tumors, and its elevated expression can be associated with poor prognosis.[1][10][23][24] Targeting NMT offers a novel therapeutic strategy.

-

Mechanism: NMT inhibitors block the myristoylation of key oncoproteins like Src, preventing their membrane localization and oncogenic signaling.[1][10] This can induce apoptosis and inhibit tumor growth.[13][14]

-

Synthetic Lethality: NMT inhibition has been shown to be synthetically lethal in cancers with deregulated MYC expression.[25] This is mediated by a failure in the synthesis of mitochondrial respiratory complex I proteins, leading to mitochondrial dysfunction specifically in MYC-driven cancer cells.[25]

-

Clinical Development: Several potent NMT inhibitors are in preclinical and clinical development. Zelenirstat (PCLX-001) is an oral pan-NMT inhibitor that has entered Phase I clinical trials for lymphomas and solid tumors.[1][13][26]

Infectious Diseases

Since NMT is essential in many eukaryotic pathogens but absent in prokaryotes, it is a validated target for anti-infective agents.[5][9]

-

Antifungal/Antiparasitic: NMT is essential for the viability of pathogens like Candida albicans (fungus), Trypanosoma brucei (sleeping sickness), Leishmania donovani (leishmaniasis), and Plasmodium falciparum (malaria).[5][21][27] Potent and selective inhibitors against pathogen NMTs have been developed.[21]

-

Antiviral: Because viruses like HIV and rhinovirus depend on the host's NMT, inhibiting human NMT can block viral replication.[5][21] The challenge here is achieving a therapeutic window that inhibits viral processes without causing significant toxicity to uninfected host cells.[5]

Quantitative Data Summary

Quantitative analysis is critical for understanding the potency of inhibitors and the kinetics of the NMT-catalyzed reaction.

Table 1: Potency of Selected N-Myristoyltransferase (NMT) Inhibitors

| Inhibitor | Target(s) | Potency | Reference(s) |

|---|---|---|---|